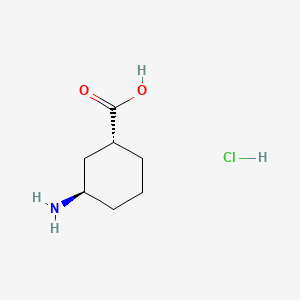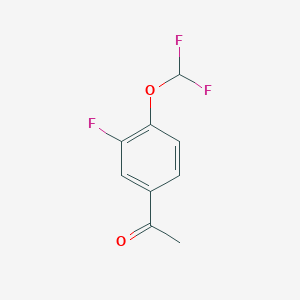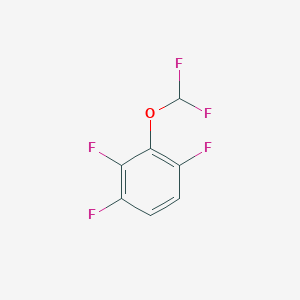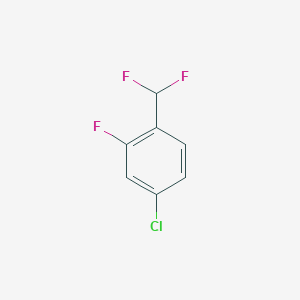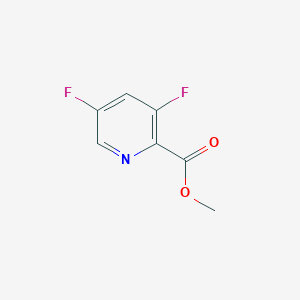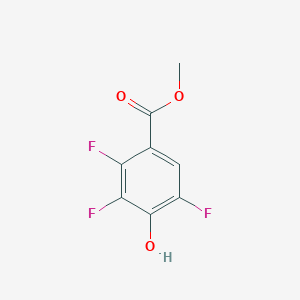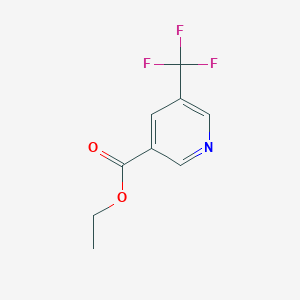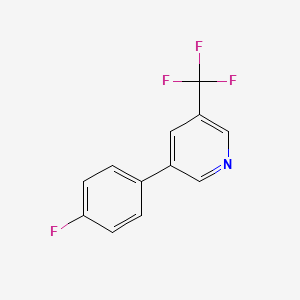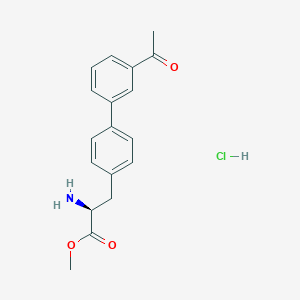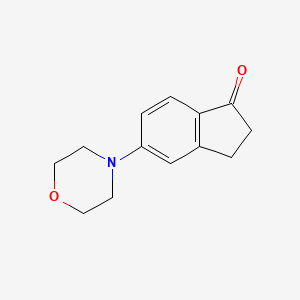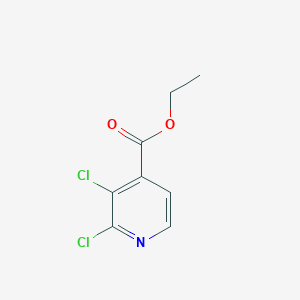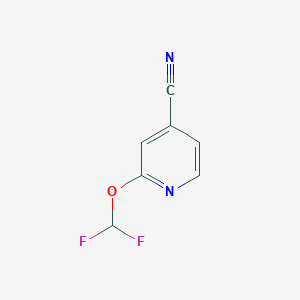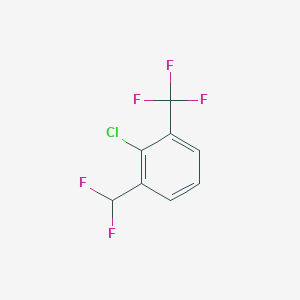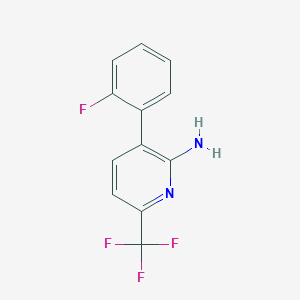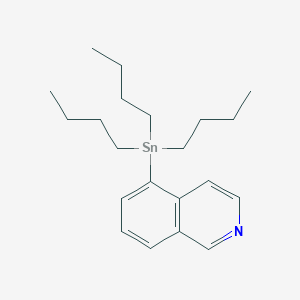
5-(Tributylstannyl)isoquinoline
Vue d'ensemble
Description
5-(Tributylstannyl)isoquinoline is a chemical compound with the molecular formula C21H33NSn . Its average mass is 418.203 Da and its monoisotopic mass is 419.163513 Da .
Synthesis Analysis
The synthesis of isoquinoline derivatives has attracted considerable attention of chemists and pharmacologists over recent years . Various methods have been developed for the synthesis of isoquinoline derivatives, including metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
The molecular structure of 5-(Tributylstannyl)isoquinoline consists of a tributylstannyl group attached to the 5-position of an isoquinoline ring . The IUPAC name for this compound is tributyl(isoquinolin-5-yl)stannane.Chemical Reactions Analysis
Isoquinolines are aromatic polycyclic compounds that demonstrate a wide range of biological activities . They are considered as important components of many biologically active products due to their diverse structures . Various synthetic methods for isoquinoline derivatives have been developed .Physical And Chemical Properties Analysis
Isoquinoline is a colorless solid with a melting point of 26°C and a boiling point of 243°C . It is sparingly soluble in water and is soluble in many organic solvents .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
5-(Tributylstannyl)isoquinoline has been utilized in the synthesis of various antibacterial agents. A significant application is its use in the palladium-catalyzed cross-coupling reaction to synthesize quinolones with robust Gram-positive and Gram-negative activity. These synthesized quinolones have shown excellent activity against Staphylococcus aureus and Streptococcus pneumoniae, including strains resistant to other quinolones. Notably, some synthesized stereoisomers displayed potent antibacterial properties, surpassing those of established antibiotics like levofloxacin and ciprofloxacin against certain pathogens, including Mycobacterium tuberculosis and Mycoplasma pneumoniae (Hayashi, Takahata, Kawamura, & Todo, 2002).
Hydroesterification and Solvent Properties
5-(Tributylstannyl)isoquinoline has been found effective as a solvent in the cobalt carbonyl-catalyzed hydroesterification of butadiene. This process yields methyl 3-pentenoate, and isoquinoline has been observed to provide a higher yield compared to other solvents like pyridine. Its lower volatility also facilitates easier separation of the product from the solvent and catalyst (Matsuda, 1973).
Synthesis of Benzo[f]indolizidine Systems
The compound has been used in the synthesis of benzo[f]indolizidine systems. Through reactions involving tributyltin hydride, isoquinolines activated by 2-halopropionyl chlorides yield 2-(2-halopropionyl)-1,2-dihydroisoquinolines, which upon radical cyclizations furnish benzo[f]indolizidine systems. This process has been achieved effectively in a one-pot synthesis approach (Yamaguchi, Hamasaki, & Utimoto, 1988).
Synthesis of Heterocyclic Compounds
Another application is in the synthesis of novel heterocyclic compounds. Isoquinolin-5-ylhydrazinium chloride and 5-bromoisoquinolin-8-ylhydrazinium chloride, when subjected to certain reactions, yield indolenines and other compounds with potential for further exploration in pharmaceutical chemistry (Afghan, Roohi, Baradarani, & Joule, 2014).
Radiosynthesis and Tumor Imaging
5-(Tributylstannyl)isoquinoline has been utilized in the synthesis and radiosynthesis of compounds for potential use in tumor imaging. For example, the tributylstannylprecursor was used to create a tracer with high uptake in breast cancer cell lines, suggesting its further evaluation in medical imaging (Xu, Yang, & Pan, 2009).
Antitumor Activity
The compound has shown potential in the synthesis of molecules with antitumor activity. Various derivatives of isoquinoline have been explored for their cytotoxicity against tumor cell lines, suggesting the utility of 5-(Tributylstannyl)isoquinoline in the development of new anticancer agents (Houlihan, Munder, Handley, Cheon, & Parrino, 1995).
Safety And Hazards
Orientations Futures
Tributylstannyl compounds have shown potential in various fields, including medicinal chemistry . Carboxylate derivatives of tributylstannyl (IV) complexes have shown significant antileishmanial and cytotoxic potential, making them promising compounds for the development of antileishmanial and anticancer drugs .
Propriétés
IUPAC Name |
tributyl(isoquinolin-5-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;3*1-3-4-2;/h1-2,4-7H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWDLSVYNFAQQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676716 | |
| Record name | 5-(Tributylstannyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Tributylstannyl)isoquinoline | |
CAS RN |
1161976-13-1 | |
| Record name | 5-(Tributylstannyl)isoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1161976-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Tributylstannyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



